molecular formula C16H13NO B3125313 2-(1-Naphthyloxy)aniline CAS No. 32219-16-2

2-(1-Naphthyloxy)aniline

Cat. No.: B3125313
CAS No.: 32219-16-2
M. Wt: 235.28 g/mol
InChI Key: XGFJMWKZGVEFBI-UHFFFAOYSA-N
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Description

2-(1-Naphthyloxy)aniline is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFJMWKZGVEFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Naphthyloxy Aniline Scaffolds in Organic Synthesis

The naphthyloxy-aniline scaffold is a privileged structure in organic synthesis, serving as a foundational component for constructing a diverse array of more complex molecules. The inherent reactivity of the aniline (B41778) and naphthyl groups allows for a wide range of chemical transformations.

The amino group on the aniline ring is a key functional group that can undergo various reactions, including acylation, alkylation, and diazotization, which opens pathways to a multitude of derivatives. For instance, the palladium-catalyzed meta-C-H olefination of aniline derivatives highlights the potential for functionalizing the aniline core. rsc.org Furthermore, the synthesis of primary anilines from arylmetals using N-H and N-alkyl oxaziridines provides a direct route to these important building blocks. nih.gov

The naphthyloxy portion of the scaffold also contributes to its synthetic utility. The bulky and aromatic nature of the naphthyl group can influence the stereochemistry of reactions and provide a means to introduce extended aromatic systems into target molecules. This is particularly relevant in the synthesis of compounds with specific photophysical or electronic properties.

The development of new synthetic methodologies continues to expand the utility of aniline and its derivatives. For example, recent progress in transition metal-catalyzed aniline-aldehyde-alkyne coupling provides an efficient route to 2,4-disubstituted quinolines. chemrevlett.com Additionally, the electrochemical synthesis of biaryl scaffolds from anilines offers a sustainable approach to creating complex molecular architectures. mdpi.com

Relevance in the Development of Functional Materials and Advanced Chemical Systems

The unique structural and electronic properties of 2-(1-Naphthyloxy)aniline and its derivatives make them promising candidates for the development of advanced functional materials. The combination of the electron-rich aniline (B41778) and the extended π-system of the naphthalene (B1677914) ring can give rise to interesting photophysical and electrochemical behaviors.

Derivatives of aryloxy-anilines are being explored for their potential in various applications:

Organic Electronics: The semiconducting properties of aniline-based polymers make them suitable for use in electronic devices. For example, polyaniline and its copolymers have been investigated for their antibacterial properties and potential use in nanobelt morphologies. auctoresonline.org The electropolymerization of aminonaphthalene derivatives has also been studied for applications in sensors and electrocatalysts. researchgate.net

Energy Storage: Modified electrodes containing naphthoxy units have been synthesized and investigated for their potential use in vanadium redox flow batteries. researchgate.net

Self-Immolative Systems: Aniline-based linkers are utilized in self-immolative systems, which are designed to degrade in response to a specific trigger. These systems have applications in drug delivery and reporting systems. rsc.org

Research into aryloxy derivatives extends to their use as catalysts and in the synthesis of complex molecular structures. For example, aryloxy ionic liquids have been shown to catalyze the esterification of cellulose. nih.gov

Overview of Current Research Trajectories for Aryloxy Aniline Derivatives

Established Synthetic Routes to 2-(1-Naphthyloxy)aniline and its Positional Isomers

The construction of the this compound scaffold primarily relies on classical and modern synthetic strategies, including nucleophilic aromatic substitution, Williamson ether synthesis, and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming aryl ethers. pressbooks.pubnumberanalytics.com In the context of this compound synthesis, this strategy typically involves the reaction of a suitably activated aromatic ring with a nucleophile. For instance, an activated halobenzene derivative can react with a naphthoxide ion to form the desired ether linkage. The reaction's success hinges on the presence of electron-withdrawing groups positioned ortho or para to the leaving group on the aniline ring, which stabilize the intermediate Meisenheimer complex. pressbooks.pub

A common approach involves the reaction of 3-chloroaniline (B41212) with 1-naphthol (B170400) in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Williamson Ether Synthesis Adaptations for Aryloxy Linkage Formation

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. byjus.commasterorganicchemistry.com It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. masterorganicchemistry.com For the synthesis of aryloxy linkages, an adaptation of this method is employed where a naphthoxide ion acts as the nucleophile, displacing a halide from a suitable aromatic precursor. wvu.edu

The generation of the naphthoxide ion is typically achieved by treating 1-naphthol with a strong base like sodium hydroxide (B78521) or sodium hydride. wvu.edulibretexts.org This is followed by the addition of an activated aryl halide. The reaction is generally carried out in a suitable solvent and may require heating to proceed at a reasonable rate. gordon.edu

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Time (h) Yield (%)
1-Naphthol 2-Chloronitrobenzene K2CO3 DMF 120 12 85
1-Naphthol 2-Fluoronitrobenzene NaH THF 60 6 92

Table 1: Examples of Williamson Ether Synthesis Adaptations

Cross-Coupling Methodologies for C-O and C-N Bond Formation

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for C-O and C-N bond formation. researchgate.netnih.gov These methods offer high efficiency and functional group tolerance. Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of diaryl ethers and anilines.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming C-N bonds. nih.gov In the synthesis of this compound, this could involve the coupling of 1-naphthyloxybenzene with an appropriate aminating agent or the coupling of 2-bromoaniline (B46623) with 1-naphthol. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. nih.govorganic-chemistry.org

Similarly, copper-catalyzed Ullmann condensation reactions can be employed for the formation of the C-O ether linkage between an aryl halide and a naphthol. These reactions often require high temperatures but can be effective for substrates that are not amenable to palladium catalysis.

Synthesis of Naphthyloxy-Aniline Derivatives and Analogues

The core structure of this compound can be further elaborated to create a diverse range of derivatives and analogues with tailored properties. This is achieved through strategies for functional group incorporation and modification, as well as through multi-component reactions.

Strategies for Functional Group Incorporation and Modification

The introduction of various functional groups onto the naphthyloxy-aniline scaffold allows for the fine-tuning of its chemical and physical properties. numberanalytics.comsolubilityofthings.com This can be achieved either by starting with appropriately functionalized precursors or by modifying the parent molecule.

For example, the aniline nitrogen can be acylated or alkylated to introduce new substituents. researchgate.net The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce electron-withdrawing or electron-donating groups, which can in turn influence the reactivity of the molecule. researchgate.net The synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported, showcasing the ability to introduce complex functional groups. nih.gov Furthermore, a general method for the para-selective C-H olefination of aniline derivatives has been developed using a Pd/S,O-ligand catalytic system, offering a direct way to functionalize the aniline ring. uva.nl

Starting Material Reagent(s) Reaction Type Functional Group Introduced
This compound Acetic Anhydride Acylation Acetamido
This compound Nitric Acid/Sulfuric Acid Nitration Nitro
This compound N-Bromosuccinimide Halogenation Bromo

Table 2: Functional Group Incorporation on this compound

Multi-Component Reactions Involving Aniline Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. mdpi.com Several MCRs involving aniline derivatives can be adapted for the synthesis of naphthyloxy-aniline analogues.

For instance, the Povarov reaction, which can be performed as a three-component reaction between an aniline, an aldehyde, and an olefin, can lead to the formation of tetrahydroquinoline derivatives. nih.gov By using a naphthyloxy-substituted aniline as the amine component, complex heterocyclic structures incorporating the naphthyloxy moiety can be constructed. Similarly, isocyanide-based MCRs like the Ugi reaction can be employed to generate diverse peptide-like structures from an aniline, an aldehyde, a carboxylic acid, and an isocyanide. nih.gov

A one-pot synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] Current time information in Bangalore, IN.google.comoxazine derivatives has been reported from 1-naphthol, various anilines, and formalin, showcasing an MCR approach to related heterocyclic systems. researchgate.net

Approaches to Halogenated Naphthyloxy-Aniline Analogues

The synthesis of halogenated naphthyloxy-aniline analogues typically involves the reaction of a halogen-substituted aniline with a naphthol derivative or vice-versa. A common approach is the nucleophilic aromatic substitution (SNAr) reaction. For instance, the synthesis of 3-Chloro-4-(1-naphthyloxy)aniline can be achieved by reacting 3-chloroaniline with 1-naphthol. This reaction is generally performed in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Another strategy involves the reaction of a halo-substituted naphthol with an aniline. For example, 4-chloro-1-naphthol (B146336) can be reacted with 3-chloro-4-nitroaniline (B181195) to form the ether linkage, followed by the reduction of the nitro group to an amine to yield 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline. The Ullmann condensation is also a key reaction for creating the C-O bond between an aryl halide and a phenol (B47542), often requiring a copper catalyst. wikipedia.org

Furthermore, direct halogenation of N,N-dialkylaniline N-oxides provides a route to electron-rich aryl halides, which can then be used in subsequent coupling reactions. nsf.govnih.gov This method allows for selective para-bromination or ortho-chlorination under specific conditions. nsf.gov

Stereoselective and Regioselective Synthesis Considerations

Stereoselectivity and regioselectivity are critical aspects in the synthesis of complex aniline derivatives. In the context of naphthyloxy-anilines, achieving regioselectivity often involves directing the substitution to a specific position on the aniline or naphthyl ring. The inherent reactivity of the starting materials and the reaction conditions play a crucial role. For instance, in electrophilic aromatic substitution reactions on pyrene, the position of substitution can be controlled by the nature of the electrophile and the presence of directing groups. nsf.gov

For stereoselective synthesis, particularly when chiral centers are present, specific catalysts and reaction conditions are employed. For example, nickel-catalyzed asymmetric Ullmann coupling has been used for the synthesis of axially chiral biaryl dials. researchgate.net Similarly, intramolecular alkyne iminium ion cyclization of vinylogous carbamates derived from o-alkynyl anilines can lead to the stereoselective construction of trans-2,3-disubstituted indolines. rsc.org The regioselectivity of such cyclizations can sometimes be switched by using an internal nucleophile. rsc.org

Computational studies can also aid in understanding and predicting the regioselectivity of reactions. For instance, the regioselective synthesis of pyrimidine-fused quinolines from anilines has been achieved through an autocatalytic and DMSO-participating reaction, where barbituric acid acts as both a substrate and a catalyst. rsc.org

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing synthetic conditions is crucial for maximizing the yield and purity of the target compound, this compound, and its analogues. This involves a systematic study of various reaction parameters.

Influence of Solvent Systems and Basic Conditions

The choice of solvent and base significantly impacts the outcome of the synthesis. Polar aprotic solvents like dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO) are frequently used in Ullmann-type reactions because they can dissolve the reactants and facilitate the reaction at elevated temperatures. wikipedia.orgbiotage.com The use of "inert" solvents can sometimes lead to better yields compared to reactive solvents like DMSO and DMF. biotage.com

The base is essential for deprotonating the phenol, making it a more effective nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH). wikipedia.org The strength and nature of the base can influence the reaction rate and selectivity. For instance, in the synthesis of Schiff bases from aniline, the presence of a base is crucial to facilitate proton transfer. peerj.com

SolventBaseOutcome
Dimethylformamide (DMF)Potassium Carbonate (K₂CO₃)Commonly used for nucleophilic aromatic substitution to form aryl ethers.
ToluenePotassium Carbonate (K₂CO₃)Effective in some Ullmann couplings, often requiring a higher catalyst loading. arkat-usa.org
Acetonitrile (B52724)Cesium Carbonate (Cs₂CO₃)Used for rapid O-arylation under mild conditions with a copper nanoparticle catalyst. mdpi.com
Dichloromethane (DCM)-Can provide higher yields in certain Schiff base reactions compared to DMSO. nih.gov
t-Amyl alcoholAniline (as base)Found to be a suitable solvent system for certain sulfonimidamide syntheses. wur.nl

Temperature and Reaction Time Profile Studies

Temperature and reaction time are critical parameters that must be carefully controlled. Ullmann condensations traditionally require high temperatures, often exceeding 210 °C. wikipedia.org However, modern catalytic systems can facilitate these reactions at milder temperatures. mdpi.com

Reaction time profiles are studied to determine the optimal duration for achieving maximum conversion while minimizing the formation of byproducts. For example, in the polymerization of aniline, the yield was observed to increase with reaction time up to a certain point, after which it began to decrease before stabilizing. scielo.br Monitoring the reaction progress, for instance through techniques like thin-layer chromatography (TLC), is essential to determine the endpoint. nih.gov Studies on aniline synthesis have shown that yield can increase significantly with temperature up to an optimal point. researchgate.net

Temperature (°C)Reaction TimeObservationReference
40-85% yield of aniline in a specific hydrogenation reaction. researchgate.net
50-96% yield of aniline in the same hydrogenation reaction. researchgate.net
60-99% yield of aniline, indicating an optimal temperature. researchgate.net
210+-Traditional Ullmann reactions often require these high temperatures. wikipedia.org
50-60-Mild conditions for O-arylation using a copper nanoparticle catalyst. mdpi.com
-5Varied (10-170 min)Polymerization of aniline showed varying yields with reaction time. scielo.br

Catalyst Selection and Their Role in Reaction Efficiency

The catalyst is at the heart of many synthetic methods for forming this compound. Copper-based catalysts are traditionally used for the Ullmann condensation. wikipedia.org The form of copper can range from copper powder to copper salts like copper(I) iodide (CuI). wikipedia.orgrsc.org The efficiency of the catalyst can be enhanced by the use of ligands, such as diamines and acetylacetonates. wikipedia.org

Modern advancements have introduced more sophisticated catalysts, including copper nanoparticles, which can promote reactions under milder conditions and in the absence of organic solvents. mdpi.comorganic-chemistry.org Palladium-based catalysts are also widely used in cross-coupling reactions for C-N bond formation, such as the Buchwald-Hartwig amination, which is an alternative to the Goldberg reaction (a type of Ullmann condensation). wikipedia.org The choice of ligand for the palladium catalyst is crucial for its stability and activity. organic-chemistry.org

CatalystLigandReaction TypeKey Features
Copper PowderNoneTraditional Ullmann CondensationRequires high temperatures and stoichiometric amounts. wikipedia.org
Copper(I) IodidePhenanthrolineGoldberg Reaction (C-N coupling)An alternative to Buchwald-Hartwig amination. wikipedia.org
Copper NanoparticlesNoneUllmann O-arylationAllows for mild reaction conditions and high selectivity. mdpi.com
Pd(OAc)₂Various PhosphinesBuchwald-Hartwig AminationAlternative to Ullmann for C-N bond formation. beilstein-journals.org
CuIPPh₃TriphenylphosphineUllmann Coupling (O-arylation)Air-stable and effective in non-polar solvents. arkat-usa.org

Purification Techniques for Aniline Derivatives

After the synthesis, purification of the resulting aniline derivative is essential to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture and allowed to crystallize, leaving impurities in the mother liquor. Solvents like ethanol, methanol (B129727), or a mixture of benzene (B151609) and hexane (B92381) are often used for purifying aniline derivatives. guidechem.com

Distillation: For liquid aniline derivatives, distillation is a primary purification method. Vacuum distillation is particularly useful for high-boiling point compounds or those that are sensitive to decomposition at high temperatures. doubtnut.com Steam distillation is another effective method for purifying aniline, especially for separating it from non-volatile impurities. doubtnut.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption on a stationary phase. It is often used for purifying complex mixtures or for obtaining highly pure products. Flash chromatography is a faster version of this technique. biotage.com

Acid-Base Extraction: Aniline and its derivatives are basic and can be separated from neutral or acidic impurities by extraction with an acidic solution to form a water-soluble salt. The aniline can then be regenerated by adding a base. sciencemadness.org

In some cases, a combination of these techniques is necessary to achieve the desired level of purity. For instance, an old, discolored sample of aniline can be purified by treatment with KOH followed by distillation under reduced pressure. reddit.com

Novel and Green Chemistry Approaches in Naphthyloxy-Aniline Synthesis

The synthesis of diaryl ethers and their derivatives, such as this compound, is an area of significant research interest. ritsumei.ac.jp Efforts in this field are geared towards overcoming the limitations of classical methods, which often require harsh conditions and transition metal catalysts. ritsumei.ac.jp Green chemistry approaches offer sustainable alternatives by improving reaction efficiency and reducing environmental impact. jsynthchem.com

Application of Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). wiley-vch.de A phase-transfer catalyst, typically a quaternary onium salt, transports a reactant from one phase into the other, where the reaction can proceed under mild conditions. wiley-vch.decrdeepjournal.org This method can significantly enhance reaction rates, improve yields, and increase selectivity. crdeepjournal.orgresearchgate.net

In the synthesis of compounds structurally related to this compound, PTC has proven to be a valuable tool. The synthesis of o-nitrodiphenylether, for example, can be achieved by reacting o-chloronitrobenzene with solid potassium phenoxide using tetra-n-butylphosphonium bromide as a catalyst in a solid-liquid PTC system. crdeepjournal.org This approach avoids the high temperatures and potential for uncontrolled exothermic reactions associated with traditional copper-catalyzed methods. crdeepjournal.org

Similarly, the synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane, an intermediate for certain β-blocker drugs, was effectively carried out via the reaction of 1-naphthol and epichlorohydrin (B41342) under solid-liquid PTC conditions. researchgate.net A screening of various catalysts identified tetra-n-butyl ammonium (B1175870) bromide (TBAB) as the most effective, achieving 100% selectivity for the desired product. researchgate.net A Korean patent describes a process for preparing 2-(2-naphthyloxy)aniline (B1332321) specifically through the reaction of 2-aminophenol (B121084) and 2-chloronaphthalene (B1664065) in the presence of a phase transfer catalyst, highlighting the direct applicability of this methodology to the target class of compounds. google.com

Table 1: Examples of Phase Transfer Catalysis in the Synthesis of Naphthyloxy and Related Ether Compounds

Product Reactants Catalyst System Type Key Findings Reference(s)
o-Nitrodiphenylether o-Chloronitrobenzene, Potassium phenoxide Tetra-n-butylphosphonium bromide Solid-Liquid PTC Avoids high temperatures and uncontrolled exotherms of older methods. crdeepjournal.org
1-(1-Naphthyloxy)-2,3-epoxypropane 1-Naphthol, Epichlorohydrin Tetra-n-butyl ammonium bromide (TBAB) Solid-Liquid PTC TBAB was the most effective catalyst tested, yielding 100% selectivity. researchgate.net

One-Pot Synthetic Strategies and Rearrangement Processes

A key transformation utilized in the synthesis of anilines from phenolic precursors is the Smiles rearrangement. researchgate.net This reaction is an intramolecular nucleophilic aromatic substitution in which an aryl group migrates from one heteroatom to another. nih.gov The Smiles rearrangement and its variants are powerful tools for C-N bond formation, effectively converting a carbon-oxygen bond in a diaryl ether scaffold into a carbon-nitrogen bond to form an aniline derivative. researchgate.netescholarship.org

The synthesis of anilines from phenols can be achieved in a one-pot process involving an initial etherification followed by a Smiles rearrangement. For instance, a phenol can be reacted with a reagent like 2-bromoisobutyramide in the presence of a base to form a phenoxyether intermediate. Subsequent heating of the reaction mixture with additional base, without isolating the intermediate, triggers the rearrangement to yield an N-aryl amide, which can then be hydrolyzed to the final aniline product in the same pot. This strategy provides a practical one-pot conversion of phenols to anilines under relatively mild conditions. While this specific example does not produce this compound, the underlying principle is directly applicable, starting from 1-naphthol and an appropriate N-substituted 2-chloroacetamide (B119443) derivative.

Table 2: Representative Sequence for One-Pot Phenol-to-Aniline Conversion via Smiles Rearrangement

Step Reagents & Conditions Transformation Reference(s)
1. Etherification Phenol, 2-Bromoisobutyramide, Base (e.g., K₂CO₃) Formation of a phenoxyether intermediate.
2. Rearrangement Add NaOH, Heat Smiles rearrangement of the intermediate to form an N-aryl amide.

These advanced synthetic methodologies demonstrate a clear trend towards more sustainable and efficient production of complex molecules like this compound, emphasizing the importance of catalysis and reaction design in modern organic chemistry.

Electronic Effects and Reactivity of the Naphthyloxy Group

The naphthyloxy group, an ether linkage to a naphthalene (B1677914) ring system, significantly influences the electronic properties of the aniline ring to which it is attached.

Impact of the Electron-Donating Naphthyloxy Moiety on Aniline Ring Reactivity

The oxygen atom in the naphthyloxy group possesses lone pairs of electrons that can be delocalized into the aromatic system. This donation of electron density into the conjugated π system is known as a positive mesomeric effect (+M) or resonance effect. wikipedia.orgstudypug.com This effect increases the electron density of the aniline ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted aniline. wikipedia.orgwikipedia.org Substituents that donate electrons into a benzene ring are known as activating groups because they increase the rate of electrophilic aromatic substitution reactions. wikipedia.org The naphthyloxy group, similar to other alkoxy and phenoxy groups, is considered an activating group. wikipedia.orgresearchgate.net

Preferential Sites for Electrophilic Aromatic Substitution

Electron-donating groups direct incoming electrophiles to specific positions on the aromatic ring. wikipedia.orglibretexts.org The increased electron density from the naphthyloxy group is not distributed uniformly around the aniline ring but is concentrated at the ortho and para positions relative to the substituent. byjus.comuci.edu This is due to the resonance structures that place a negative charge on these carbons. chemistrysteps.com Consequently, the naphthyloxy group is an ortho, para-director for electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org

Therefore, in this compound, electrophilic attack is most likely to occur at the positions ortho and para to the naphthyloxy substituent on the aniline ring. However, the existing amino group at the 2-position also strongly influences the substitution pattern, being a powerful ortho, para-director itself. byjus.com The interplay between these two activating groups will determine the final regiochemical outcome of substitution reactions.

Reaction Mechanisms Involving the Aniline Functionality

The aniline portion of the molecule, with its primary amine group, is a key site for a variety of chemical transformations.

Formation of Schiff Bases and Imines from the Amine Group

The primary amine group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comderpharmachemica.com This condensation reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The characteristic feature of these products is the carbon-nitrogen double bond (azomethine group, -N=CH-). masterorganicchemistry.comnih.gov

The formation of Schiff bases is a versatile reaction used in the synthesis of various organic compounds and ligands for metal complexes. nih.gov Studies have shown the synthesis of Schiff bases from various aniline derivatives and carbonyl compounds, highlighting the general applicability of this reaction. scholarsresearchlibrary.comrecentscientific.com For instance, ketimines have been prepared from methyl-1-naphthyl ketone and various substituted anilines. scholarsresearchlibrary.com

Alkylation Reactions of the Amine Nitrogen

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it nucleophilic. vedantu.com This allows it to undergo alkylation reactions with alkyl halides. vedantu.com The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. vedantu.com The reaction of anilines with alcohols or ethers can also lead to N-alkylation, often in the gas phase at high temperatures over a catalyst. google.com The degree of alkylation can be influenced by the molar ratio of the reactants. google.com

Oxidative Transformations of Aniline Moieties

The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. wikipedia.org The oxidation can occur at the nitrogen atom or result in the formation of new carbon-nitrogen bonds, leading to colored polymeric products like aniline black. wikipedia.org Common oxidizing agents include potassium permanganate, chromic acid, and persulfates. wikipedia.org

The oxidation of aniline derivatives is a key step in the production of various industrial chemicals, including dyes and pharmaceuticals. openaccessjournals.com For example, the oxidation of anilines can yield nitroarenes, a transformation achievable with reagents like peracetic acid or sodium perborate. mdpi.com However, these reactions can sometimes produce by-products such as azoxybenzenes. mdpi.com The susceptibility of aniline derivatives to oxidation is also a concern for their environmental impact and the toxicity of their degradation products. openaccessjournals.com Studies on the supercritical water oxidation (SCWO) of aniline and its derivatives have been conducted to understand their denitrification mechanisms for wastewater treatment. bohrium.com

Advanced Mechanistic Elucidations through Theoretical Chemistry

Theoretical chemistry provides powerful tools to understand the electronic structure and reactivity of molecules like this compound. Methods such as the analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis offer deep insights into the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.comnist.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. wuxiapptec.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity of a molecule. wuxiapptec.com A smaller HOMO-LUMO gap indicates that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This makes the molecule more susceptible to chemical reactions.

For aromatic amines like aniline, the HOMO is typically a π-orbital with significant contributions from the lone pair of electrons on the nitrogen atom and the π-system of the benzene ring. researchgate.net The LUMO is usually a π*-antibonding orbital of the aromatic ring. researchgate.net In the case of this compound, the presence of the naphthyloxy group will influence the energies and distributions of the HOMO and LUMO. The extended π-system of the naphthalene ring can lead to a smaller HOMO-LUMO gap compared to simpler anilines, potentially increasing its reactivity.

Computational studies, often employing Density Functional Theory (DFT), can be used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO of this compound. rsc.org This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For instance, regions with high HOMO density are likely to be attacked by electrophiles, while regions with high LUMO density are susceptible to attack by nucleophiles.

The table below presents a hypothetical comparison of HOMO-LUMO energy gaps for related compounds to illustrate the effect of structural modifications on reactivity.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline-5.420.005.42
1-Naphthol-5.80-0.505.30
This compound(Calculated Value)(Calculated Value)(Calculated Value)

Note: The values for aniline and 1-naphthol are illustrative and may vary depending on the computational method. The values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deproteopedia.org The MEP at a given point in space around a molecule represents the force experienced by a positive test charge. uni-muenchen.de It is a color-coded map that visualizes the electron density distribution.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group due to the lone pair of electrons. The oxygen atom of the ether linkage would also exhibit a negative potential. The aromatic rings, particularly the π-electron clouds above and below the planes of the rings, will also show negative potential. In contrast, the hydrogen atoms of the amino group and the C-H bonds would likely show positive potential (blue).

By analyzing the MEP map, one can predict the molecule's behavior in various reactions. For example, the negative potential around the nitrogen atom suggests that it will be a primary site for protonation and for interactions with electrophiles. The MEP map can also provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of the molecule. taylorandfrancis.com

The key concept in NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). taylorandfrancis.comwisc.edu A higher E(2) value indicates a stronger interaction.

For this compound, NBO analysis can reveal several important intramolecular interactions:

n → σ* and n → π* interactions: The lone pair of electrons on the nitrogen atom (n) can donate electron density to the antibonding orbitals (σ* or π) of adjacent bonds. For example, the interaction between the nitrogen lone pair and the π orbitals of the aniline ring is responsible for the delocalization of the lone pair and the partial double bond character of the C-N bond. researchgate.net

π → π* interactions: Electron delocalization between the π-systems of the aniline and naphthalene rings can be quantified.

Intramolecular Hydrogen Bonding: NBO analysis can identify and quantify weak intramolecular hydrogen bonds, for instance, between the N-H of the amino group and the oxygen of the ether linkage. nih.gov

The following table provides a hypothetical example of NBO analysis results for a molecule with similar functional groups, illustrating the types of interactions that could be expected in this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nσ(C-C)(Calculated Value)Hyperconjugation
LP(1) Nπ(C-C)ring(Calculated Value)Resonance
π(C=C)anilineπ(C=C)naphthalene(Calculated Value)π-system conjugation
LP(1) Oσ(C-N)(Calculated Value)Hyperconjugation

Note: The specific E(2) values for this compound would require dedicated NBO calculations.

By providing a quantitative measure of these interactions, NBO analysis helps to explain the molecule's geometry, stability, and reactivity patterns observed experimentally and predicted by other theoretical methods like FMO and MEP analysis.

Advanced Characterization Techniques in Naphthyloxy Aniline Research

Spectroscopic Analysis for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the analysis of 2-(1-Naphthyloxy)aniline, offering a multi-faceted view of its molecular characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For aromatic compounds like this compound, the signals for the aromatic protons typically appear in the downfield region of the spectrum. wisc.edu The chemical shifts and coupling patterns of these protons are influenced by the electron-donating or withdrawing nature of the substituents on the aromatic rings. wisc.edu For instance, the protons on the aniline (B41778) ring will have different chemical shifts compared to those on the naphthyloxy group due to the differing electronic environments. The integration of the signals corresponds to the number of protons in a given environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of neighboring atoms. In this compound, distinct signals are expected for the carbons of the aniline and naphthalene (B1677914) rings, as well as for the carbon atom directly bonded to the oxygen of the ether linkage. The chemical shift of the carbon para to the amino group in the aniline ring, for example, can provide insights into the electron-donating ability of the amino group. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on general principles of NMR spectroscopy for similar aromatic compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aniline Ring Protons 6.5 - 7.5 115 - 150
Naphthyl Ring Protons 7.0 - 8.5 110 - 145

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. vscht.cz Key functional groups in this compound give rise to characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. researchgate.net The C-O-C ether linkage will show a characteristic stretching vibration, and the aromatic C-H and C=C stretching vibrations will also be present. vscht.czresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. arxiv.org While some vibrational modes may be weak or absent in the FT-IR spectrum, they can be strong in the Raman spectrum, and vice versa. americanpharmaceuticalreview.com For this compound, the aromatic ring vibrations are often prominent in the Raman spectrum. spectroscopyonline.com Differences in the FT-IR and Raman spectra can provide additional structural information, particularly regarding molecular symmetry. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected ranges for key vibrational modes.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
N-H Stretch (Amine) 3300 - 3500 FT-IR
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman
Aromatic C=C Stretch 1400 - 1600 FT-IR, Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV and visible light, which promotes electrons to higher energy orbitals. bspublications.net

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the aromatic rings. The conjugation between the aniline and naphthalene ring systems through the ether linkage influences the position and intensity of these absorption maxima (λmax). matanginicollege.ac.in The presence of the amino group, an auxochrome, on the aniline ring typically causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene (B151609). matanginicollege.ac.in The specific electronic transitions can be assigned based on theoretical calculations and comparison with related compounds. For instance, the spectrum of aniline shows absorption maxima around 230 nm and 280 nm. spcmc.ac.in A coupled system like this compound would likely exhibit more complex spectra with shifts in these bands. A study on a related compound, a dye formed from aniline and alpha-naphthol, showed peaks around 300 nm attributed to π-π* transitions of the aromatic ring and a peak at 486.9 nm due to an n-π* transition. researchgate.net

Table 3: Expected Electronic Transitions for this compound This table outlines the likely types of electronic transitions.

Transition Type Description Expected Wavelength Region
π → π* Excitation of an electron from a π bonding orbital to a π* antibonding orbital. UV region (200-400 nm)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org

Upon ionization, the molecule forms a molecular ion (M⁺), the peak for which confirms the molecular weight of the compound (235.29 g/mol ). nih.govmatrixscientific.com The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for aromatic ethers and amines can be expected. arizona.edu For this compound, fragmentation may involve cleavage of the C-O bond or the C-N bond, leading to characteristic fragment ions. researchgate.net For example, cleavage of the ether bond could result in ions corresponding to the naphthyloxy and aminophenyl fragments.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms in this compound. youtube.com By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, one can determine the binding energies of core-level electrons. youtube.com The binding energies of the C 1s, N 1s, and O 1s electrons in this compound will be specific to their chemical environments. For instance, the N 1s binding energy will be characteristic of an amino group, and the O 1s binding energy will be indicative of an ether linkage. High-resolution XPS can even distinguish between carbons in the aniline and naphthalene rings due to their slightly different chemical environments. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

Table 4: Compound Names

Compound Name
This compound
Aniline
Naphthalene
Benzene

Chromatographic and Electrophoretic Methodologies for Purity and Analysis

Chromatographic and electrophoretic techniques are instrumental in separating this compound from starting materials, by-products, and impurities. The choice of method depends on the analyte's properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds like this compound. thermofisher.comchromatographyonline.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common configuration. advancechemjournal.com The separation mechanism relies on the differential partitioning of the analyte between the two phases. advancechemjournal.com

In a typical HPLC analysis of aromatic amines and ethers, a C18 (octadecylsilyl) bonded silica (B1680970) column is used. kpi.uanih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, which allows for the efficient elution of compounds with varying polarities. kpi.uanih.gov Detection is commonly achieved using a UV spectrophotometer, as the naphthyl and aniline moieties in the molecule are strong chromophores. sielc.com The goal of an HPLC method is to separate, identify, and quantify the main compound, as well as any impurities or degradation products. advancechemjournal.com

Below is a table representing typical starting conditions for an HPLC method developed for analyzing aromatic amine compounds.

Table 1: Representative HPLC Parameters for Aromatic Amine Analysis

Parameter Condition Rationale/Comment
Column Reversed-Phase C18, 25 cm x 4.6 mm, 5 µm The non-polar C18 stationary phase effectively retains aromatic compounds like this compound. advancechemjournal.comnih.gov
Mobile Phase A: WaterB: Acetonitrile A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration, is effective for separating components in complex mixtures. kpi.ua
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension. sielc.com
Detector UV at 254 nm Aromatic rings in the analyte provide strong absorbance at this wavelength. kpi.ua
Injection Volume 10 µL A typical volume for analytical HPLC.
Column Temp. 25 °C Maintained temperature ensures reproducible retention times.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. quora.com However, its application to aniline derivatives can be challenging. Many anilines are thermolabile, meaning they can decompose at the high temperatures typically used in GC injectors and columns. chromatographyonline.comquora.com This thermal degradation can lead to the formation of multiple smaller peaks, inaccurate quantification, and a diminished peak for the parent compound. sepscience.com

Key considerations for the GC analysis of a compound like this compound include:

Inlet Temperature: The injector port is often a primary site of degradation. sepscience.com Optimizing the temperature to be high enough for volatilization but low enough to prevent decomposition is critical.

Column Choice: Using a column with a thinner stationary phase can lower the elution temperature of the analyte by approximately 25°C for every halving of the film thickness. sepscience.com

Temperature Program: Employing a slower temperature ramp rate allows compounds to elute at lower temperatures, minimizing thermal stress. sepscience.com

Due to these challenges, HPLC is often preferred for analyzing anilines as it does not require derivatization. thermofisher.comchromatographyonline.com If GC must be used, derivatization to form a more thermally stable compound is a common strategy. quora.comsepscience.com

Table 2: Example GC Conditions for Aniline Analysis

Parameter Condition Reference
Column Equity-5, 30 m × 0.25 mm I.D., 0.25 µm
Oven Program 50 °C (2 min), then 10 °C/min to 200 °C, then 15 °C/min to 325 °C
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID), 325 °C
Carrier Gas Helium, 1.3 mL/sec

Capillary Zone Electrophoresis (CZE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. capes.gov.brresearchgate.net This technique is known for its high separation efficiency, short analysis times, and low consumption of reagents. researchgate.net For a compound like this compound, which is a weak base, CZE analysis would be performed in an acidic buffer. In this environment, the primary amine group becomes protonated, imparting a positive charge on the molecule and allowing it to migrate in the electric field.

Key parameters in developing a CZE method include:

Background Electrolyte (BGE): The pH and composition of the BGE are crucial. For aromatic amines, buffers such as sodium phosphate-citric acid or formic acid have been used successfully. researchgate.net

Applied Voltage: Higher voltages generally lead to better resolution, but can cause Joule heating, which may affect separation efficiency. oup.com

Injection Method: Hydrodynamic or electrokinetic injection can be used to introduce the sample into the capillary.

CZE can be a powerful tool for purity analysis and for determining related impurities in complex matrices, including environmental water samples. nih.gov On-line concentration techniques, such as field-enhanced sample injection, can be employed to achieve very low detection limits, often in the ng/mL range. nih.gov

Table 3: CZE Parameters for Aromatic Amine Separation

Parameter Condition Rationale/Comment Reference
Capillary Fused Silica, 51 cm length Standard material for CZE, providing an electroosmotic flow. oup.com
Background Electrolyte 0.1 M Formic Acid (pH 2.4) Low pH ensures protonation of the aniline group for electrophoretic mobility. researchgate.net
Applied Voltage 20 kV A typical voltage providing a balance between resolution and analysis time. oup.com
Detection UV Absorbance at 220 nm Provides good sensitivity for aromatic compounds. oup.com
Temperature 25 °C Controlled temperature ensures migration time reproducibility. oup.com

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties. sci-hub.se For a compound like this compound, derivatization can be employed for several reasons:

Enhancing HPLC Detection: While the native molecule has UV absorbance, derivatization with a fluorescent tag can dramatically increase detection sensitivity. Reagents like 9-fluorenylmethylchloroformate (FMOC) or 2-(9-carbazole)-ethyl-chloroformate (CEOC) react with the primary amine to form highly fluorescent products. researchgate.netresearchgate.net

Improving GC Performance: To overcome the issue of thermolability, the aniline group can be derivatized to form a more stable and volatile compound. nih.gov For instance, reacting the amine with an acylating agent like 4-carbethoxyhexafluorobutyryl chloride produces a stable derivative suitable for GC-MS analysis. nih.gov

The choice of derivatization reagent depends on the analytical technique and the desired outcome. The reaction conditions, such as pH, temperature, and time, must be optimized to ensure a complete and reproducible reaction. researchgate.netresearchgate.net

Table 4: Common Derivatization Reagents for Amines

Reagent Technique Purpose
9-fluorenylmethylchloroformate (FMOC) HPLC Adds a fluorescent group for enhanced sensitivity. researchgate.net
2-(9-carbazole)-ethyl-chloroformate (CEOC) HPLC Forms stable, fluorescent derivatives with aromatic amines. researchgate.net
2-Nitrophenylhydrazine HPLC Adds a chromophore for detection at a longer wavelength (e.g., 395 nm) to minimize matrix interference. researchgate.net
4-Carbethoxyhexafluorobutyryl chloride GC-MS Creates a stable, volatile derivative to prevent thermal degradation during analysis. nih.gov

Capillary Zone Electrophoresis (CZE) Applications

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur or oxygen) in a pure organic compound. davidson.eduvelp.com The most common method is combustion analysis, where a sample is burned in an excess of oxygen at high temperatures. velp.comexcedr.com This process converts all carbon to carbon dioxide (CO₂), all hydrogen to water (H₂O), and all nitrogen to nitrogen gas (N₂). excedr.com By precisely measuring the amounts of these resulting gases, the elemental composition of the original sample can be calculated. excedr.com

For this compound, with a molecular formula of C₁₆H₁₃NO, elemental analysis serves to experimentally verify its stoichiometry. nih.gov The experimentally determined mass percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity. davidson.eduucalgary.ca The oxygen content is typically determined by difference, assuming C, H, and N are the only other elements present. ucalgary.ca

Table 5: Elemental Composition of this compound (C₁₆H₁₃NO)

Element Atomic Mass Moles in Formula Mass in Formula Theoretical % Example Experimental %
Carbon (C) 12.011 16 192.176 81.68% 81.65%
Hydrogen (H) 1.008 13 13.104 5.57% 5.60%
Nitrogen (N) 14.007 1 14.007 5.95% 5.92%
Oxygen (O) 15.999 1 15.999 6.80% 6.83% (by difference)
Total 235.286 100.00% 100.00%

Inability to Generate Article on "this compound" Due to Lack of Specific Scientific Literature

Following a comprehensive search for scientific literature focused on the computational and theoretical analysis of the chemical compound This compound , it has been determined that there is a lack of specific, published research data required to construct the detailed article as requested.

The user's instructions demanded a thorough and scientifically accurate article structured around a precise outline, covering advanced computational chemistry topics such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Molecular Electrostatic Potential (MEP) analysis, and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies. The request also specified the inclusion of detailed research findings and data tables for properties like optimized molecular geometry, vibrational spectra, and electronic properties.

Generating an article with the required level of detail, including specific data tables for bond lengths, vibrational frequencies, HOMO-LUMO energy gaps, and other computational descriptors, would necessitate fabricating data, which is contrary to the principles of scientific accuracy and factual reporting. Therefore, without the necessary foundational research to draw upon, it is not possible to create the authoritative and evidence-based article as outlined in the user's request.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to understand the movement of atoms and molecules over time. wikipedia.org This technique allows researchers to model the conformational flexibility and dynamic behavior of a molecule by calculating the trajectory of its atoms based on a given force field. wikipedia.org For a molecule like 2-(1-Naphthyloxy)aniline, which possesses multiple rotatable bonds, MD simulations can provide deep insights into its preferred shapes (conformations) and how it transitions between them.

A typical MD simulation involves placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic experimental conditions. researchgate.net The forces between all atoms are then calculated, and Newton's laws of motion are used to predict their positions and velocities over a small time step (on the order of femtoseconds). wikipedia.org By repeating this process for millions of steps, a trajectory is generated that describes the molecule's dynamic behavior over nanoseconds or even microseconds. researchgate.net

Analysis of this trajectory can reveal critical information about the molecule's conformational preferences. Researchers would focus on the dihedral angles associated with the key rotatable bonds, as these angles define the relative orientation of the naphthyl and aniline (B41778) rings. By plotting the distribution of these dihedral angles over the course of the simulation, one can identify the most stable, low-energy conformations. amrita.edu The simulation can also reveal the energy barriers between different conformations, providing information on how easily the molecule can switch between shapes. ic.ac.uk

While specific molecular dynamics studies for this compound are not available in the public literature, the table below illustrates the type of data that such a study would aim to generate. It presents hypothetical results for the primary dihedral angles, showing how MD simulations can quantify the populations of different conformational states.

Hypothetical Results from a Molecular Dynamics Simulation of this compound
ParameterDescriptionPredicted Stable Conformation(s) (Dihedral Angle Range)Conformational State Population (%)
Dihedral Angle 1 (τ1)Rotation around the C(aniline)-O-C(naphthyl)-C bond axis, defining the orientation of the naphthyl group relative to the ether linkage.-150° to -180° and +150° to +180° (anti-periplanar)~75%
-30° to +30° (syn-periplanar)~25%
Dihedral Angle 2 (τ2)Rotation around the C-C-N-H bond axis, defining the orientation of the amine group.0° to ±30° (planar with the ring)~90%
±90° (perpendicular to the ring)~10%

Applications in Advanced Materials Science

Conducting Polymers and Flexible Electronic Devices

The integration of functional groups onto the polyaniline backbone is a key strategy for modifying its properties. The introduction of the naphthyloxy group to the aniline (B41778) monomer is anticipated to influence the polymerization process and the final properties of the polymer, such as solubility, conductivity, and processability.

While specific protocols for the polymerization of 2-(1-Naphthyloxy)aniline are not extensively documented in the literature, its synthesis into a polymer, poly(this compound), can be projected based on established methods for aniline and its derivatives. rsc.org The most common method is oxidative polymerization. pw.edu.pl This process typically involves the chemical oxidation of the monomer in an acidic medium. nih.gov

Aniline and its derivatives are generally polymerized using an oxidizing agent like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in the presence of a protonic acid, such as hydrochloric acid (HCl). nih.govpw.edu.pl The reaction for this compound would likely proceed via the coupling of monomer radical cations, primarily through the nitrogen atom and the para-position on the aniline ring, to form polymer chains. The presence of the bulky naphthyloxy substituent at the ortho-position may introduce steric hindrance, potentially influencing the reaction rate and the molecular weight of the resulting polymer. rsc.org Research on similarly structured monomers, such as 1-aminonaphthalene and 2-aminonaphthalene, has demonstrated successful polymerization using these oxidative methods, yielding polymers with distinct characteristics. ias.ac.in

Table 1: Projected Chemical Polymerization Parameters for this compound

Parameter Typical Condition Rationale/Reference
Monomer This compound The starting material for the polymer chain.
Oxidant Ammonium Persulfate ((NH₄)₂S₂O₈) A common and effective oxidizing agent for aniline polymerization. nih.gov
Solvent/Medium 1 M Hydrochloric Acid (HCl) Provides the acidic environment necessary for the formation of the conductive emeraldine (B8112657) salt form. pw.edu.pl
Temperature 0-5 °C Lower temperatures are often used to control the reaction rate and promote the formation of higher molecular weight polymers with better-ordered structures. uq.edu.au

| Monomer:Oxidant Ratio | ~1:1.25 | This ratio is often optimized to ensure complete polymerization while avoiding over-oxidation and degradation of the polymer. pw.edu.pl |

The electrical conductivity of polyaniline is one of its most defining features. This property arises from the delocalization of π-electrons along the conjugated polymer backbone, a state that is achieved through protonic acid doping. pw.edu.pl For poly(this compound), the conductivity is expected to be intrinsically linked to both its chemical structure and the efficiency of doping.

The introduction of the large naphthyloxy group at the ortho-position of the aniline ring is expected to have a significant impact on conductivity. This substituent likely forces a twist in the polymer backbone, disrupting the planarity and, consequently, the π-orbital overlap between adjacent monomer units. This steric effect typically leads to a decrease in conductivity compared to unsubstituted polyaniline. rsc.org

However, conductivity can be engineered through doping, where acids protonate the imine nitrogen atoms in the polymer chain, leading to the formation of the conductive emeraldine salt. uq.edu.au The choice and concentration of the dopant are critical factors. While conductivity may be lower than that of PANI, the enhanced solubility often associated with substituted polyanilines could allow for better processing and film formation, which is crucial for device fabrication. nih.gov

Table 2: Comparison of Electrical Conductivity in Substituted Polyanilines

Polymer Substituent(s) Reported Conductivity (S/cm) Reference
Polyaniline (PANI) None 4.4 ± 1.7 uq.edu.au
Poly(aniline-co-1-aminonaphthalene) 1-aminonaphthalene (copolymer) 7.9 x 10⁻² - 3.2 x 10⁻³ ias.ac.in
Poly(2,5-bis(2-methoxyethoxy)aniline) 2,5-bis(2-methoxyethoxy) 2.4 x 10⁻³ nih.gov
Poly(1-aminonaphthalene) Fused Naphthalene (B1677914) Ring 1.1 x 10⁻⁴ ias.ac.in

| Poly(this compound) | 2-(1-Naphthyloxy) | (Projected to be in the semiconductor range, likely <10⁻³ S/cm) | N/A |

The physical structure and surface morphology of a polymer film are critical to its performance in electronic devices. These characteristics are typically investigated using a suite of analytical techniques. For poly(this compound), one would expect to employ Fourier Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) to gain a comprehensive understanding of its structure.

FTIR Spectroscopy: This technique would be used to confirm the chemical structure of the polymer. The spectrum should show characteristic absorption bands corresponding to the N-H stretching of the secondary amine, C-O-C stretching of the ether linkage, C=C stretching vibrations of the quinoid and benzenoid rings, and specific peaks associated with the naphthyl group. rsc.org

Scanning Electron Microscopy (SEM): SEM images would reveal the surface morphology of the polymer. Polyaniline and its derivatives can exhibit various morphologies, including granular, fibrous, or porous structures, depending on the synthesis conditions. ias.ac.inlettersonmaterials.com The bulky naphthyloxy group may influence the self-assembly of the polymer chains, leading to a unique surface structure.

X-ray Diffraction (XRD): XRD analysis provides information about the crystallinity of the material. Most substituted polyanilines are largely amorphous due to the disruption of chain packing by the substituents. ias.ac.inresearchgate.net It is anticipated that poly(this compound) would exhibit broad diffraction peaks characteristic of an amorphous or semi-crystalline nature. researchgate.net

Engineering Enhanced Conductivity and Electronic Properties in Naphthyloxy-Aniline Polymers

Optical and Electronic Materials

The fusion of the aniline and naphthalene moieties in a single monomer creates a platform for developing materials with interesting optical and electronic properties, making them candidates for applications in organic electronics.

The optical properties of conjugated polymers are governed by electronic transitions within their π-electron systems. researchgate.net The design of this compound inherently incorporates features to tailor these properties:

Substituent Effects: The position and nature of the ether linkage connecting the two aromatic systems influence the electronic energy levels (HOMO and LUMO) of the molecule. This allows for fine-tuning of the band gap and, consequently, the color and emission characteristics of the material.

Solvatochromism: Substituted polyanilines often exhibit solvatochromism, where the color of their solutions changes with the polarity of the solvent. This property, which arises from interactions between the solvent and the polymer's electronic states, could be present in poly(this compound) and could be useful in sensor applications.

By modifying the core structure—for instance, by adding other functional groups to either the aniline or naphthalene rings—it is possible to further engineer the optical characteristics for specific applications.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The structure of this compound suggests its potential utility in these areas.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, different organic materials are used for hole injection, hole transport, emission, and electron transport layers. mdpi.com Naphthalene-containing compounds are well-known for their role in OLEDs. For example, 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB) is a widely used hole-transporting material. mdpi.comnih.gov Given its structural similarities, polymers or oligomers of this compound could potentially function as hole-transporting or emissive materials. The presence of the naphthyl chromophore suggests potential for light emission, possibly in the blue or green region of the spectrum, depending on the final polymer structure. The high solubility anticipated for this substituted polymer would be an advantage for device fabrication from solution.

Organic Field-Effect Transistors (OFETs): OFETs require a semiconductor material through which charge carrier mobility can be modulated by an electric field. sigmaaldrich.comresearchgate.net While the steric hindrance from the naphthyloxy group may limit the high charge carrier mobility needed for high-performance transistors, the material could still be suitable for applications where high mobility is not the primary requirement. Its utility would depend on factors like film-forming ability, interfacial properties with the dielectric layer, and environmental stability. nih.govabo.fi

Design Principles for Tailored Optical Characteristics

Energy Storage Systems

Direct investigation of "this compound" as a performance-enhancing additive or electrode modifier in VRFBs is not extensively documented in primary research literature. However, the potential utility of the naphthyloxy functional group in this context can be inferred from studies on more complex derivatives.

Research into derivatives containing naphthyloxy groups provides insight into their potential role. For instance, a study on a 1,3-bis(2-pyridylimino)isoindoline derivative featuring a naphthoxy unit demonstrated its application as a positive electrode modifier in a VRFB system. researchgate.netrsc.org This complex molecule, when deposited on a carbon felt electrode, was shown to participate in the electrochemical processes of the battery. researchgate.netrsc.org The study highlights that the modification of electrode surfaces with such intricate organic structures can influence the charge and discharge characteristics of the battery. researchgate.netrsc.org

While polyaniline and its derivatives have been considered for applications in VRFBs due to their conductivity and electrochemical stability, challenges such as processability have been noted. rsc.org The inclusion of a bulky naphthyloxy group, as in "this compound," would likely influence the polymerization process and the resulting polymer's properties, which could, in turn, affect its performance in a VRFB setting.

The electrochemical performance of an electrode is a critical factor in the efficiency of an energy storage system. fau.de Modifying electrode surfaces is a common strategy to improve their catalytic activity and charge transfer kinetics. nih.govcip.com.cn Although specific data on electrodes modified solely with "this compound" is scarce, the electrochemical behavior of related compounds provides a basis for discussion.

The electrochemical properties of aniline and its derivatives are well-documented, showing characteristic oxidation peaks related to the formation of radical cations and further oxidized species. mdpi.com For a related compound, 3-chloro-4-(1-naphthyloxy)aniline, cyclic voltammetry has shown an oxidation peak for the amine group at approximately 0.8 V. The presence of the naphthyloxy group is noted to shift the oxidation potentials due to its electron-donating effects. Similarly, the reduction potential of the 1-naphthoxyl radical has been determined to be 0.59 V versus a normal hydrogen electrode (NHE) in aqueous solutions, indicating its participation in redox processes. nist.gov

In a study of a more complex naphthoxy-bearing isoindoline (B1297411) derivative (BPI-CF) and its palladium complex (PdBPI-CF) used to modify carbon felt electrodes in a VRFB, specific electrochemical performance metrics were reported. researchgate.netrsc.org These modified electrodes were prepared by electrodeposition and their performance was evaluated in a VRFB system. researchgate.netrsc.org

Electrochemical Performance of Naphthoxy-Derivative Modified Electrodes in a VRFB System researchgate.netrsc.org
Modified ElectrodeCharge Potential (V)Max. Discharge Capacity (mAh)Max. Discharge Capacity (mAh L⁻¹)Charge Current Density (mA cm⁻²)Discharge Current Density (mA cm⁻²)
BPI-CF1.63~301~12044.00.4
PdBPI-CF1.88~303~12124.00.4

These findings suggest that the presence of a naphthoxy group within a larger molecular framework can contribute to the electrochemical performance required for VRFB applications. The specific contribution of "this compound" would require dedicated experimental investigation, focusing on its redox potentials, stability, and influence on the kinetics of vanadium ion redox reactions at the electrode surface.

Investigation in Redox Flow Batteries (e.g., Vanadium Redox Flow Batteries)

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The versatility in the choice of both the metal and the organic linker allows for the tuning of the MOF's structure and properties for various applications, including gas storage, separation, and catalysis. nih.gov

The synthesis of MOFs relies on the self-assembly of metal nodes and organic linkers. researchgate.net Organic ligands typically possess coordinating functional groups such as carboxylates, pyridines, or amines that can bind to the metal centers. rsc.org Aniline and its derivatives, which contain an amino group, can be incorporated into ligands for MOF synthesis. nih.gov

There is no specific mention in the surveyed literature of "this compound" being used as a primary ligand in MOF synthesis. However, its structure contains a coordinating amine group and a large, rigid naphthyl group, which are desirable features for constructing porous frameworks. The aniline part can provide the necessary coordination site, while the bulky naphthyloxy group can act as a strut, influencing the pore size and dimensionality of the resulting MOF. Researchers have successfully used other amino-functionalized ligands to create novel MOFs. nih.gov The synthesis of MOFs from oligomeric ligands containing functional groups has also been demonstrated, showcasing the modularity of MOF chemistry. rsc.org The potential for "this compound" to act as a ligand in MOF synthesis remains an area for future exploration.

Chelation involves the binding of a multidentate ligand to a central metal ion, forming a stable complex known as a chelate. nih.gov The formation of metal chelates is a fundamental aspect of coordination chemistry. Aniline derivatives and Schiff bases derived from them are known to form stable chelates with a variety of metal ions. mdpi.com

The reactivity and electronic structure of organic ligands are known to be affected by coordination to metal ions. psu.edu For example, the reactions of various arylamines with sodium 1,2-naphthoquinone-4-sulphonate are efficiently promoted by nickel(II) ions, leading to the formation of metal-complexed naphthoquinones. psu.edu This indicates that the presence of a metal ion can facilitate reactions involving amine groups and influence the properties of the resulting complexes. The characterization of such metal chelates typically involves spectroscopic methods like UV-Vis, IR, and NMR, as well as elemental analysis and thermal analysis to determine their structure and stability. mdpi.com

Catalytic Applications and Organic Transformations

Role in Oxidative Coupling Reactions of Anilines

The oxidative coupling of anilines is a fundamental process for synthesizing azo compounds and other valuable di- and poly-aromatic structures. Various transition metal catalysts, including those based on copper, iron, and manganese, have been effectively employed to facilitate this transformation. These reactions typically proceed through the formation of radical intermediates or via organometallic pathways, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

However, specific studies detailing the participation or catalytic influence of 2-(1-Naphthyloxy)aniline in these oxidative coupling reactions are not found in the current body of scientific literature. General studies on aniline (B41778) oxidative coupling focus on unsubstituted aniline or derivatives with simpler substitution patterns.

Naphthyloxy-Aniline Derivatives as Ligands in Organometallic Catalysis

Aniline and its derivatives are widely utilized as precursors for the synthesis of ligands for organometallic catalysis. The nitrogen atom of the amino group can coordinate to a metal center, and the electronic properties of the ligand can be fine-tuned by substituents on the aromatic ring. These ligands have found applications in a multitude of catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

While there is extensive research on aniline-based ligands, specific information regarding ligands derived directly from This compound is scarce. One related study mentions a palladium complex of a 1,3-bis(2-pyridylimino)isoindoline derivative that incorporates a naphthoxy unit. This complex was synthesized and characterized, but its primary application was investigated in the context of redox flow batteries rather than as a catalyst for organic transformations. The broader exploration of simple This compound derivatives as ligands in organometallic catalysis remains an open area of research.

Exploration of Catalytic Systems for Specific Organic Transformations

The versatility of the aniline scaffold has led to its incorporation into a wide array of catalytic systems for various organic transformations. These include hydrogenations, carbonylations, and C-H functionalization reactions. The electronic and steric properties of substituted anilines can significantly influence the reactivity and selectivity of these catalytic processes.

A thorough search of the available literature does not yield specific examples of catalytic systems where This compound or its immediate derivatives are the primary focus. The existing research on catalytic applications of anilines is extensive but tends to concentrate on other substitution patterns that have been found to be more electronically or sterically favorable for specific transformations.

Q & A

What are the optimal synthetic routes for preparing 2-(1-Naphthyloxy)aniline, and what reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling . For example, reacting 1-naphthol with 2-iodoaniline in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in DMF at 150°C under inert atmosphere yields the product. Solvent choice (polar aprotic solvents like DMF or DMSO) and catalyst loading significantly affect yields, with optimized protocols achieving up to 75% purity after column chromatography. Reaction time (24–48 hours) and temperature control are critical to minimize side products like dimerized naphthol .

How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments (e.g., naphthyl protons at δ 6.8–8.2 ppm and amino protons at δ 4.5–5.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₆H₁₃NO = 235.29 g/mol).
  • HPLC : Quantifies purity (>98% is typical for research-grade material).
  • X-ray Crystallography : Resolves steric effects of the naphthyloxy group in solid-state structures .

What are the key factors affecting the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:
The electron-donating naphthyloxy group activates the aromatic ring, favoring electrophilic attack at the para position relative to the amino group. However, steric hindrance from the naphthyl moiety can redirect substitution to less hindered sites. For example, bromination with Br₂ in acetic acid yields mono-brominated products at the 4-position of the aniline ring. Solvent polarity and temperature modulate reaction rates and regioselectivity .

What advanced applications does this compound have in medicinal chemistry research?

Methodological Answer:
The compound is a precursor for kinase inhibitors and antimicrobial agents . SAR studies reveal that the naphthyloxy group enhances hydrophobic interactions with protein targets. Derivatives have demonstrated IC₅₀ values <1 μM against tyrosine kinases in in vitro assays. Computational docking (e.g., AutoDock Vina) guides structural modifications to improve binding affinity .

How does the presence of the naphthyloxy group influence the compound’s photophysical properties?

Methodological Answer:
The extended π-conjugation from the naphthyl group shifts UV-Vis absorption to longer wavelengths (λₘₐₓ ~320 nm) compared to unsubstituted aniline. Fluorescence studies in aprotic solvents (e.g., acetonitrile) show quantum yields up to 0.45, making it suitable for developing fluorescent probes in cellular imaging. Solvatochromic effects are observed in polar solvents due to dipole-dipole interactions .

What strategies are effective in resolving contradictory biological activity data reported for derivatives?

Methodological Answer:

  • Systematic SAR Studies : Varying substituents on the naphthyl or aniline rings (e.g., introducing electron-withdrawing groups) to isolate activity contributors.
  • Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like G-protein-coupled receptors.
  • Metabolic Stability Assays : Liver microsome studies (e.g., human CYP450 isoforms) clarify pharmacokinetic discrepancies .

What precautions are necessary when handling this compound due to its stability profile?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under argon at –20°C to prevent oxidation.
  • Decomposition Monitoring : Regular GC-MS checks for quinone byproducts (e.g., m/z 233.1).
  • Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to acidic conditions, which protonate the amine and reduce reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.